molecular formula C12H21ClN2O3S B000547 Sotalol hydrochloride CAS No. 959-24-0

Sotalol hydrochloride

Cat. No. B000547
CAS RN: 959-24-0
M. Wt: 308.83 g/mol
InChI Key: VIDRYROWYFWGSY-UHFFFAOYSA-N
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Patent
US05089526

Procedure details

--A solution of racemic sotalol (24.5 g., 0.09 mole) (obtained by neutralizing sotalol hydrochloride in ethanol with a mole equivalent of concentrated sodium hydroxide, concentration and extraction of the free base in acetonitrile) in 200 ml. of hot isopropanol was mixed with 13.7 g (0.09 mole) of 1-mandelic acid. On cooling, an optically enriched fraction, 26.0 g., m.p. 125-140°, [α]D25 -27.2°, of the d-sotalol·1-mandelate salt was obtained. Crystallization from isopropanol (300 ml.) afforded 18.7 g., m.p. 139-145.5°, [α]D25 -25.4°. Further recrystallization of this material from 1:1 isopropanol-absolute ethanol provided d-sotalol.1-mandelate as white fluffy needles, m.p. 154.5≥156°, [α]D25 -14. 2°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:18])[C:7]1[CH:8]=[CH:9][C:10]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[CH:11][CH:12]=1)[CH3:3].Cl.[OH-].[Na+]>C(O)C.C(#N)C>[CH3:3][CH:2]([NH:4][CH2:5][CH:6]([OH:18])[C:7]1[CH:8]=[CH:9][C:10]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[CH:11][CH:12]=1)[CH3:1] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)NCC(C=1C=CC(=CC1)NS(=O)(=O)C)O.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)NCC(C=1C=CC(=CC1)NS(=O)(=O)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mol
AMOUNT: MASS 24.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.